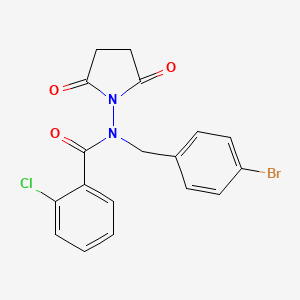![molecular formula C18H27NO6 B5137656 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate, also known as IPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been shown to have various biochemical and physiological effects such as improving cognitive function, reducing oxidative stress, and protecting against neurodegeneration. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate in lab experiments include its high purity, stability, and ease of synthesis. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate also has a relatively low toxicity profile, making it a safe chemical to handle in the lab. However, the limitations of using 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate in lab experiments include its high cost and limited availability.
将来の方向性
For the study of 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate include further investigation of its therapeutic potential, exploration of its applications in material science and catalysis, and more studies on its safety and toxicity.
合成法
4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with epichlorohydrin, followed by the reaction with morpholine, and finally, the formation of oxalate salt. The purity and yield of 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been studied extensively for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has shown promising results as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has also been used as a building block in the synthesis of novel materials with unique properties such as fluorescence and conductivity. In catalysis, 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been used as a ligand in various reactions such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.
特性
IUPAC Name |
oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-14(2)15-4-6-16(7-5-15)19-11-3-8-17-9-12-18-13-10-17;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVNKDNBNOSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B5137583.png)
![methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5137587.png)
![methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate](/img/structure/B5137592.png)

![2-(4-bromophenyl)-9-(3-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5137615.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)